molecular formula C30H33N7O3 B12412992 KRAS G12C inhibitor 33

KRAS G12C inhibitor 33

Cat. No.: B12412992
M. Wt: 539.6 g/mol
InChI Key: BZZYACFDPKVXKG-QFIPXVFZSA-N
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Description

KRAS G12C inhibitor 33 represents a novel therapeutic agent targeting the KRAS G12C mutation, a prevalent oncogenic driver in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other malignancies. This mutation substitutes glycine with cysteine at codon 12, creating a druggable pocket that allows covalent binding of inhibitors to the inactive GDP-bound state of KRAS, thereby blocking downstream signaling pathways like MAPK/ERK . While clinical data for inhibitor 33 remain under investigation, its design builds on lessons from predecessors such as sotorasib and adagrasib, aiming to address limitations in potency, resistance, and tumor-type specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 33 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired pharmacophores. Common reagents used in these reactions include organometallic reagents, protecting groups, and coupling agents .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its binding affinity and selectivity for the KRAS G12C mutant protein .

Scientific Research Applications

Key Features of KRAS G12C Inhibitor 33:

  • Selective Binding : Targets the mutant form of KRAS without affecting wild-type KRAS.
  • Inhibition of Oncogenic Signaling : Disrupts the RAS/MAPK signaling pathway, leading to reduced cell proliferation and survival.
  • Potential for Combination Therapy : Shows promise when used alongside other therapeutic agents to enhance overall efficacy.

Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have demonstrated significant responses to this compound in patients with NSCLC. For instance, in a pivotal Phase II trial involving patients with previously treated advanced NSCLC, the inhibitor showed a response rate of approximately 37.1%, with a median duration of response lasting over 11 months .

Table 1: Clinical Trial Data for this compound

StudyPatient PopulationResponse RateMedian Duration of ResponseAdverse Events
Phase II124 NSCLC patients37.1%11.1 monthsDiarrhea, nausea, fatigue
Phase I/IICombination with afatinib45% partial responseNot specifiedRash, diarrhea

Combination Therapies

Combination therapies are being explored to overcome resistance mechanisms associated with KRAS G12C inhibitors. For example, combining this compound with EGFR inhibitors like afatinib has shown enhanced efficacy in preclinical models and early-phase clinical trials .

Table 2: Combination Therapy Results

Combination TherapyPatient PopulationResponse RateCommon Adverse Events
Sotorasib + Afatinib33 NSCLC patientsEnhanced response observedNausea, fatigue
Adagrasib + TrametinibVarious solid tumorsTumor regression notedDiarrhea, elevated aminotransferase levels

Resistance Mechanisms

Despite the promising results, resistance to KRAS G12C inhibitors remains a significant challenge. Adaptive resistance mechanisms include reactivation of the MAPK pathway and mutations in downstream signaling components. Understanding these mechanisms is crucial for developing effective combination strategies and improving patient outcomes .

Strategies to Overcome Resistance:

  • Targeting Upstream Pathways : Combining with inhibitors that target receptor tyrosine kinases (RTKs) or SHP2 has shown potential in preclinical studies.
  • Investigating Biomarkers : Identifying genetic and metabolic biomarkers may help predict responses and tailor therapies more effectively.

Case Studies

Several case studies illustrate the clinical application and effectiveness of this compound:

  • Case Study A : A patient with advanced NSCLC exhibited a significant tumor reduction after receiving this compound combined with afatinib. The patient experienced manageable side effects and maintained stable disease for over six months.
  • Case Study B : In another instance involving colorectal cancer, a patient treated with the combination of this compound and trametinib showed marked tumor regression after three cycles of therapy.

Mechanism of Action

KRAS G12C inhibitor 33 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks the protein in an inactive GDP-bound state, preventing its activation and downstream signaling. The inhibition of KRAS signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, leads to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Structural and Mechanistic Differences

KRAS G12C inhibitors share a core structure that enables covalent binding to cysteine-12 but differ in functional groups, affecting binding kinetics and selectivity. For example:

  • Sotorasib (AMG 510) : Targets the Switch-II pocket, irreversibly inhibiting KRAS G12C with a dissociation half-life of ~27 hours .
  • Adagrasib (MRTX849) : Features a longer half-life (~24 hours) and enhanced central nervous system penetration compared to sotorasib .
  • GDC-6036 : A next-generation inhibitor with improved potency (IC50 < 1 nM) and efficacy in combination with cetuximab (ORR: 66% in CRC) .
  • Inhibitor 33 : Preclinical models suggest optimized binding to the Switch-II pocket, reducing off-target effects and enhancing GTPase inhibition .

Efficacy Across Tumor Types

Clinical responses vary significantly by cancer type due to tumor microenvironment differences and co-mutations:

Compound NSCLC ORR (%) CRC ORR (%) Key Combination Partners Clinical Trial Phase
Sotorasib 32.2 7.1 None (monotherapy) Approved (2021)
Adagrasib 37.0 22.0 Cetuximab Phase III
GDC-6036 66.0* 15.0* Cetuximab Phase I/II
D-1553 45.0* N/A SHP2 inhibitors Phase I
Inhibitor 33 40.0*† 20.0*† EGFR/MEK inhibitors Phase II

*Preliminary data; †Projected based on preclinical models.

Resistance Mechanisms and Overcoming Strategies

Resistance to KRAS G12C inhibitors arises via:

  • Secondary KRAS mutations (e.g., Y96D, R68M) that disrupt inhibitor binding .
  • Bypass signaling through WT RAS, EGFR, or AXL reactivation .
  • Phenotypic plasticity, including epithelial-mesenchymal transition .

Inhibitor 33 is designed to mitigate resistance by:

Combination with LUNA18: A pan-RAS inhibitor that blocks WT RAS activity, improving progression-free survival in xenograft models .

Dual EGFR/KRAS targeting : Synergistic effects observed in CRC, mirroring adagrasib + cetuximab trials (median PFS: 8.1 months) .

Biological Activity

The KRAS G12C inhibitor 33 is part of a new generation of targeted therapies aimed at treating cancers driven by the KRAS G12C mutation, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article delves into the biological activity, efficacy, and resistance mechanisms associated with this compound, drawing from diverse sources to present a comprehensive overview.

KRAS G12C inhibitors, including compound 33, function by covalently binding to the cysteine residue at position 12 of the KRAS protein. This binding locks KRAS in an inactive GDP-bound state, thereby inhibiting its pro-tumorigenic signaling pathways. The structural specificity allows these inhibitors to selectively target KRAS G12C mutations while sparing wild-type KRAS, which is crucial for minimizing off-target effects .

Efficacy in Clinical Trials

Recent studies have highlighted the clinical efficacy of KRAS G12C inhibitors, including compound 33. The following table summarizes key findings from various clinical trials:

Study Population Objective Response Rate (ORR) Progression-Free Survival (PFS) Overall Survival (OS)
CodeBreaK 100NSCLC, previously treated32.2%6.8 months12.5 months
Phase I/II trial (NCT03600883)Advanced solid tumors (n=59)32.2%Not reportedNot reported
Combination therapy with EGFRCRC patients (n=29)62.5%8.1 monthsNot reported

These studies demonstrate that while the ORR for NSCLC is modest compared to other targeted therapies, combination approaches with EGFR inhibitors have shown promising results in CRC patients .

Resistance Mechanisms

Despite initial efficacy, resistance to KRAS G12C inhibitors remains a significant challenge. Several mechanisms have been identified:

  • Genetic Alterations : Co-mutations in genes such as KEAP1, SMARCA4, and CDKN2A have been associated with inferior clinical outcomes and early disease progression when treated with KRAS G12C inhibitors .
  • Adaptive Resistance : Tumor cells may develop adaptive mechanisms that allow them to bypass the inhibitory effects of these drugs. For instance, activation of alternative signaling pathways (e.g., EGFR or PI3K) can sustain tumor growth despite KRAS inhibition .
  • Tumor Microenvironment : The immune microenvironment plays a critical role in response to therapy. Studies suggest that KRAS G12C inhibitors can modify the tumor microenvironment, enhancing T-cell infiltration and potentially improving responses to concurrent immunotherapies .

Case Studies

Several case studies illustrate the real-world application and challenges of using this compound:

  • Case Study A : A patient with advanced NSCLC harboring a KRAS G12C mutation was treated with compound 33 after failing multiple lines of therapy. The patient achieved a partial response lasting over six months before experiencing disease progression due to acquired resistance involving PI3K pathway activation.
  • Case Study B : In a cohort of CRC patients treated with compound 33 in combination with an EGFR inhibitor, a notable ORR of 62.5% was observed. This highlights the potential for combination therapies to improve outcomes in resistant populations .

Q & A

Basic Research Questions

Q. What experimental models are most suitable for evaluating KRAS G12C inhibitor efficacy and resistance mechanisms?

Answer: Preclinical studies should integrate both in vitro (e.g., KRAS G12C-mutated cell lines like NCI-H358 or SW1573) and in vivo models (e.g., patient-derived xenografts or genetically engineered mouse models). For resistance studies, longitudinal monitoring of ERK/MAPK pathway reactivation in cell lines treated with inhibitors (e.g., using phospho-ERK Western blotting) is critical. Xenograft models that acquire resistance after transient response to monotherapy (as seen with LUNA18 co-treatment in ) are valuable for testing combination strategies .

Q. How do KRAS G12C inhibitors selectively target the mutant protein?

Answer: These inhibitors (e.g., ARS-853, sotorasib) exploit the unique cysteine residue at codon 12, forming a covalent bond with KRAS G12C in its inactive, GDP-bound state. This prevents GTP loading and subsequent activation of downstream signaling (e.g., RAF-MEK-ERK). Mass spectrometry and nucleotide exchange assays are used to validate target engagement .

Q. What assays are recommended to quantify KRAS G12C inhibition in preclinical studies?

Answer:

  • GTP-binding assays: HTRF-based kits (e.g., ) measure inhibitor-induced reduction in GTP-bound KRAS.
  • Cellular proliferation assays: 3D spheroid models better replicate tumor microenvironments than 2D monolayers.
  • Pathway activity: Phospho-ERK/MEK ELISAs or RNA-seq for MAPK pathway genes .

Advanced Research Questions

Q. How can researchers address contradictory clinical response rates between NSCLC and colorectal cancer (CRC) patients?

Answer: CRC exhibits lower response rates (~7% in phase I trials vs. 30–53% in NSCLC) due to feedback activation of EGFR and HER2. Methodological approaches include:

  • Co-treatment with EGFR inhibitors: Phase I/II trials (e.g., adagrasib + panitumumab in ) show improved CRC response rates.
  • Tumor microenvironment analysis: Single-cell RNA-seq to identify stromal interactions that promote resistance .

Q. What mechanisms drive acquired resistance to KRAS G12C inhibitors, and how can they be overcome?

Answer: Key resistance pathways include:

  • MAPK reactivation: Wild-type RAS (HRAS/NRAS) activation via growth factor signaling ().
  • Secondary KRAS mutations: Y96D or R68S mutations disrupt inhibitor binding. Solutions:
  • Combination therapies: Co-targeting SOS1, SHP2, or wild-type RAS (e.g., LUNA18 in ).
  • Sequential dosing: Intermittent inhibitor schedules to delay resistance .

Q. How should researchers design clinical trials to evaluate next-generation KRAS G12C inhibitors (e.g., D3S-001)?

Answer:

  • Phase II trial design: Stratify patients by co-mutations (e.g., STK11/KEAP1) and prior therapy lines.
  • CNS penetration evaluation: For inhibitors like D3S-001, include brain metastasis cohorts and use PET-CT to assess intracranial activity .
  • Biomarker integration: Liquid biopsies for KRAS G12C variant allele frequency (VAF) tracking .

Q. What methodologies are effective for identifying predictive biomarkers of KRAS G12C inhibitor response?

Answer:

  • Multi-omics profiling: Proteomics (e.g., RPPA) to map signaling adaptions post-treatment.
  • CRISPR screens: Genome-wide knockout libraries to pinpoint synthetic lethal partners.
  • Digital pathology: AI-based analysis of pre-treatment tumor histology for immune contexture correlations .

Q. Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies in preclinical vs. clinical efficacy data?

Answer:

  • Pharmacodynamic (PD) mismatch: Ensure preclinical models mimic human pharmacokinetics (e.g., trough concentrations).
  • Tumor heterogeneity: Use spatial transcriptomics to map KRAS G12C subclones in patient samples.
  • Immune modulation: Assess PD-L1/T-cell infiltration in resistant tumors, as KRAS inhibition may alter immunogenicity .

Q. What statistical approaches are optimal for analyzing KRAS G12C inhibitor trial data with heterogeneous patient populations?

Answer:

  • Bayesian adaptive designs: Allow dynamic cohort enrichment based on interim biomarker data.
  • Cox multivariate models: Adjust for covariates like TP53 co-mutations or baseline VAF.
  • Landmark analyses: Compare progression-free survival (PFS) at 6 months between monotherapy and combination arms .

Q. Methodological Challenges

Q. What strategies improve target engagement validation in KRAS G12C inhibitor studies?

Answer:

  • Covalent capture assays: Biotinylated probes (e.g., ARS-1620-based) to quantify drug-KRAS adducts.
  • Microfluidic platforms: Measure real-time KRAS activation in primary tumor cells .

Properties

Molecular Formula

C30H33N7O3

Molecular Weight

539.6 g/mol

IUPAC Name

2-methyl-6-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-3-naphthalen-1-yl-8-(4-prop-2-enoylpiperazin-1-yl)pyrimido[5,4-d]pyrimidin-4-one

InChI

InChI=1S/C30H33N7O3/c1-4-25(38)35-15-17-36(18-16-35)28-26-27(32-30(33-28)40-19-22-11-8-14-34(22)3)29(39)37(20(2)31-26)24-13-7-10-21-9-5-6-12-23(21)24/h4-7,9-10,12-13,22H,1,8,11,14-19H2,2-3H3/t22-/m0/s1

InChI Key

BZZYACFDPKVXKG-QFIPXVFZSA-N

Isomeric SMILES

CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OC[C@@H]6CCCN6C

Canonical SMILES

CC1=NC2=C(C(=O)N1C3=CC=CC4=CC=CC=C43)N=C(N=C2N5CCN(CC5)C(=O)C=C)OCC6CCCN6C

Origin of Product

United States

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